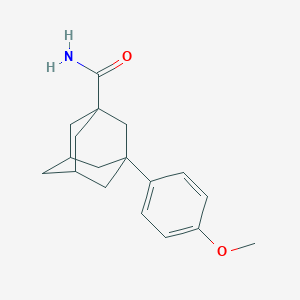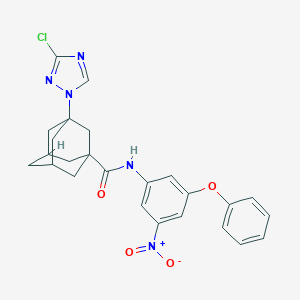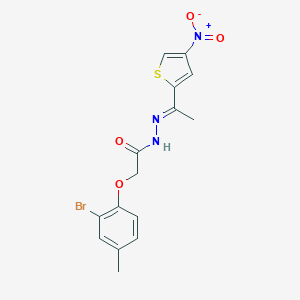![molecular formula C15H12ClN3OS2 B269791 1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B269791.png)
1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a chemical compound with potential applications in scientific research. It is a member of the triazole family of compounds, which have been studied for their antimicrobial, antifungal, and anticancer properties.
科学的研究の応用
1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone has potential applications in scientific research. It has been studied for its antimicrobial properties against various bacterial and fungal strains. It has also been investigated for its anticancer properties, with studies showing that it can induce apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent.
作用機序
The mechanism of action of 1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in cell proliferation and inducing apoptosis in cancer cells. It may also act by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone can have both biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone in lab experiments is that it has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. This makes it a versatile compound that can be used in a variety of experiments. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on 1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for cancer and inflammation. Another direction is to explore its potential as a treatment for bacterial and fungal infections. Additionally, it could be studied for its potential as a drug delivery system for other compounds. Overall, there is still much to be learned about this compound and its potential applications in scientific research.
合成法
The synthesis method for 1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride. This compound is then reacted with 5-methyl-4-phenyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate to form the final product. The synthesis method has been optimized to yield high purity and yield of the product.
特性
製品名 |
1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
|---|---|
分子式 |
C15H12ClN3OS2 |
分子量 |
349.9 g/mol |
IUPAC名 |
1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C15H12ClN3OS2/c1-10-17-18-15(19(10)11-5-3-2-4-6-11)21-9-12(20)13-7-8-14(16)22-13/h2-8H,9H2,1H3 |
InChIキー |
NXYGIXWDJAKASD-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)C3=CC=C(S3)Cl |
正規SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)C3=CC=C(S3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B269709.png)

![2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B269713.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate](/img/structure/B269715.png)
![2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B269717.png)
![4-chloro-N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B269719.png)


![2,4-Dimethoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B269724.png)
![4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B269726.png)
![Ethyl 3-({[4-bromo(phenylsulfonyl)anilino]acetyl}hydrazono)butanoate](/img/structure/B269727.png)
![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-[2-(4-morpholinyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B269728.png)
![8-amino-2,2-dimethyl-5-(2-methylphenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4',5']thieno[3',2':5,6]pyrimido[1,2-a]quinoline-6-carbonitrile](/img/structure/B269730.png)
![2'-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid](/img/structure/B269731.png)